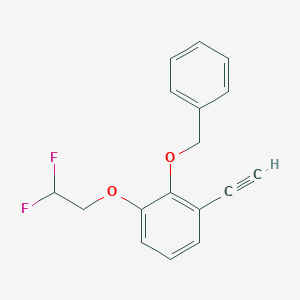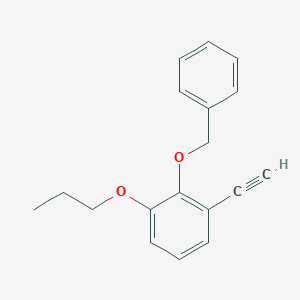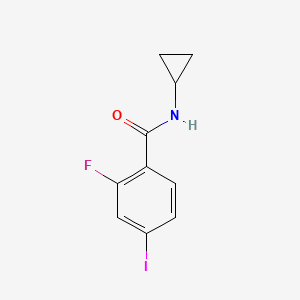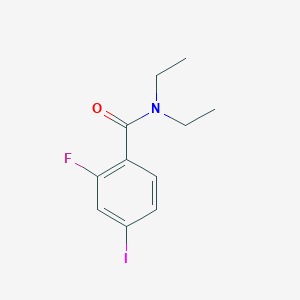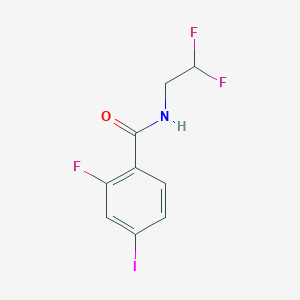
2-Fluoro-4-iodo-N-(2,2,2-trifluoroethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-iodo-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound with the molecular formula C9H6F4INO. This compound is characterized by the presence of fluorine, iodine, and trifluoroethyl groups attached to a benzamide core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo-N-(2,2,2-trifluoroethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 2-fluoro-4-iodoaniline, is subjected to nitration to introduce a nitro group, followed by reduction to yield the corresponding amine.
Acylation: The amine is then acylated with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine to form the desired benzamide.
Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.
化学反応の分析
Types of Reactions
2-Fluoro-4-iodo-N-(2,2,2-trifluoroethyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups. For example, the amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. Palladium catalysts and boronic acids are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, nitriles, or organometallic derivatives, while coupling reactions can produce biaryl compounds with various substituents.
科学的研究の応用
2-Fluoro-4-iodo-N-(2,2,2-trifluoroethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of fluorine and iodine substitution on the biological activity of benzamide derivatives. It can also serve as a probe to investigate enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved pharmacokinetic properties. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with unique properties. It can also be employed in the production of fluorinated polymers and coatings.
作用機序
The mechanism of action of 2-Fluoro-4-iodo-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine and iodine atoms can also influence the compound’s binding affinity and selectivity for its targets.
類似化合物との比較
Similar Compounds
2-Fluoro-4-iodoaniline: This compound is a precursor in the synthesis of 2-Fluoro-4-iodo-N-(2,2,2-trifluoroethyl)benzamide and shares similar functional groups.
2-Fluoro-4-iodobenzamide: This compound lacks the trifluoroethyl group but has similar structural features.
2-Fluoro-N-(2,2,2-trifluoroethyl)benzamide: This compound contains the trifluoroethyl group but lacks the iodine atom.
Uniqueness
This compound is unique due to the combination of fluorine, iodine, and trifluoroethyl groups in its structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and potential biological activity. The presence of these functional groups also allows for diverse chemical modifications and applications in various fields of research and industry.
特性
IUPAC Name |
2-fluoro-4-iodo-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4INO/c10-7-3-5(14)1-2-6(7)8(16)15-4-9(11,12)13/h1-3H,4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSERSJLQDWKHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
